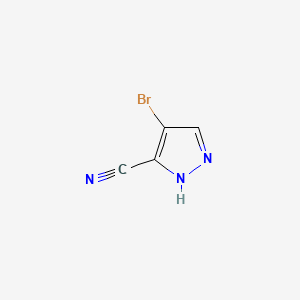

4-bromo-1H-pyrazole-3-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951467 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288246-16-2 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1H-pyrazole-3-carbonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-1H-pyrazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, purification, reactivity, and applications, particularly in the design of kinase inhibitors and anti-cancer agents. The information presented herein is a synthesis of available technical data, aimed at facilitating its effective utilization in the laboratory and in the broader context of pharmaceutical research.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile scaffold for functionalization make it an attractive starting point for the design of novel therapeutic agents.[1] Within this important class of heterocycles, this compound has emerged as a particularly valuable intermediate. The presence of three distinct functional groups—the pyrazole ring, a bromo substituent, and a nitrile group—provides multiple avenues for synthetic diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings. The pyrazole ring itself offers sites for N-alkylation and can engage in hydrogen bonding interactions with biological targets. This trifecta of reactivity makes this compound a powerful tool for the construction of complex molecular architectures with desired biological activities. This guide will delve into the core physical properties of this compound, providing a foundation for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application in synthesis and drug development. The following table summarizes the known physical characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrN₃ | [3][4] |

| Molecular Weight | 171.98 g/mol | [4] |

| Appearance | White to off-white powder | - |

| Melting Point | 154-158 °C | [4] |

| Boiling Point | Not available | - |

| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.[5] | - |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis of this compound would likely begin with a pre-formed pyrazole-3-carbonitrile ring, followed by regioselective bromination at the 4-position.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Bromination of a Pyrazole Ring

The following is a generalized protocol for the bromination of a pyrazole, which can be adapted for the synthesis of this compound. Note: This is a representative procedure and may require optimization for the specific substrate.

Materials:

-

1H-pyrazole-3-carbonitrile (or a suitable precursor)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable aprotic solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the pyrazole precursor in the chosen solvent.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6]

General Guidance for Solvent Selection:

-

Good Solvents: The compound should be highly soluble at elevated temperatures. Common choices for pyrazoles include ethanol, methanol, and acetone.[5][6]

-

Poor Solvents: The compound should be sparingly soluble at room temperature and insoluble at low temperatures. Water and non-polar organic solvents like hexanes are often used as anti-solvents.[5][6]

Step-by-Step Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectral Characterization

While specific, high-resolution spectral data for this compound is not widely published, the following provides an expected profile based on the analysis of similar pyrazole structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C5 position of the pyrazole ring and a broad singlet for the N-H proton. The chemical shift of the C5-H is influenced by the electron-withdrawing effects of the adjacent bromine and nitrile groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the three pyrazole ring carbons and the carbon of the nitrile group. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3400-3200 (broad) |

| C≡N stretch | 2260-2220 (sharp) |

| C=C and C=N stretches | 1600-1450 |

| C-Br stretch | 700-500 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for pyrazoles involve the loss of HCN and N₂.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Caption: Reactivity map of this compound.

This versatile reactivity profile makes it a valuable precursor for the synthesis of a wide range of substituted pyrazole derivatives with potential therapeutic applications.

Applications in Drug Discovery and Development

Pyrazole derivatives are integral to the development of modern pharmaceuticals, with applications spanning anti-inflammatory, anti-cancer, and anti-infective therapies.[1] this compound serves as a key building block in the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

A significant application of pyrazole-based compounds is in the development of protein kinase inhibitors.[8] The pyrazole scaffold can mimic the hinge-binding region of ATP, a crucial interaction for kinase inhibition. The ability to introduce diverse substituents at the 4-position via the bromo group allows for the exploration of the kinase active site and the optimization of potency and selectivity. For instance, substituted pyrazoles have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases implicated in cancer and inflammatory diseases.[9][10]

Anticancer Agents

The pyrazole nucleus is a common feature in many anti-cancer agents.[1][11] The structural versatility of this compound allows for its incorporation into molecules designed to target various cancer-related pathways, including cell cycle regulation and signal transduction.[1] The nitrile functionality can also contribute to interactions with target proteins or be used as a handle for further derivatization to enhance anti-proliferative activity.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the presence of a bromo group, a nitrile moiety, and a pyrazole ring, makes it an invaluable building block for the construction of diverse molecular libraries. For researchers and professionals in drug discovery, a thorough understanding of its physical properties, synthetic accessibility, and reactivity is crucial for leveraging its full potential in the design and development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition.

References

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(15), 12724. [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. [Link]

-

Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3226. [Link]

-

International Journal of Novel Research and Development. (2023, June). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, 8(6). [Link]

-

SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]

-

PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908. [Link]

-

International Journal of Research in Engineering and Science. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. 74(1), 1-10. [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

-

ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

Medium. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

-

Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. [Link]

-

ResearchGate. (2025, August 6). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. [Link]

- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 288246-16-2. [Link]

-

MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 288246-16-2 [matrix-fine-chemicals.com]

- 4. 4-溴-1H-吡唑-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BiblioBoard [openresearchlibrary.org]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

An In-depth Technical Guide on the Chemical Structure and Bonding of 4-bromo-1H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a pyrazole core, a bromo substituent, and a nitrile group imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a wide array of functionalized molecules, including anti-inflammatory and anti-cancer agents, as well as agrochemicals such as pesticides and herbicides.[1] This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, delving into its molecular architecture, electronic properties, and spectroscopic signature. A foundational understanding of these core characteristics is paramount for leveraging this compound's full potential in innovative research and development endeavors.

Molecular Structure and Isomerism

This compound, with the chemical formula C4H2BrN3, is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][3][4][5][6][7][8] The core of the molecule is the pyrazole ring, which is a planar, aromatic system due to the delocalization of six π-electrons.[2][3] This aromaticity confers significant stability to the ring structure.

The substituents on the pyrazole ring are a bromine atom at the C4 position and a carbonitrile group (-C≡N) at the C3 position. The presence of these functional groups significantly influences the electronic distribution and chemical reactivity of the molecule.

Tautomerism: A Critical Consideration

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.[9][10] This phenomenon involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to a dynamic equilibrium between two tautomeric forms.[9] While the specific tautomeric preference of this compound in different phases (solid, solution) would require specific experimental determination, it is a crucial aspect to consider as it can significantly impact the molecule's physicochemical properties and its interactions with biological targets.[9] The tautomeric equilibrium is influenced by factors such as the electronic nature of the substituents and the solvent environment.[9][10]

Bonding Analysis

The bonding within this compound is a composite of covalent interactions with varying degrees of polarity and delocalized π-bonding that defines its aromatic character.

The Aromatic Pyrazole Core

The pyrazole ring is an aromatic system, a property that is fundamental to its chemical behavior.[2][3][4] The ring consists of sp2-hybridized carbon and nitrogen atoms, with the p-orbitals of these atoms overlapping to form a continuous π-electron system.[11] This delocalization of six π-electrons over the five-membered ring results in enhanced stability. The aromatic nature of the pyrazole ring means it is generally resistant to oxidation and reduction reactions that would disrupt the aromaticity.[11][12]

The Carbon-Bromine (C-Br) Bond

The bond between the carbon atom at position 4 of the pyrazole ring and the bromine atom is a polar covalent bond.[13][14] This polarity arises from the difference in electronegativity between carbon (approximately 2.55 on the Pauling scale) and bromine (approximately 2.96 on the Pauling scale).[13] The higher electronegativity of bromine results in a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C4 carbon atom.[13][14] This polarization makes the C4 position susceptible to nucleophilic attack under certain conditions and influences the overall dipole moment of the molecule. The strength of the C-Br bond is a critical factor in its reactivity, particularly in reactions involving the cleavage of this bond, such as in cross-coupling reactions.[15][16]

The Carbon-Nitrile (C-C≡N) Moiety

The carbonitrile group consists of a carbon atom triple-bonded to a nitrogen atom. This triple bond is a strong covalent bond. The carbon and nitrogen atoms in the nitrile group are sp-hybridized.[17] The C≡N bond is also polar due to the higher electronegativity of nitrogen compared to carbon, resulting in a significant dipole moment for this functional group. The nitrile group is a strong electron-withdrawing group, which influences the electron density distribution within the pyrazole ring.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques are indispensable for elucidating and confirming the chemical structure and bonding of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational frequencies are expected:

-

N-H Stretching: The N-H bond of the pyrazole ring will exhibit a stretching vibration, typically in the region of 3100-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

-

C≡N Stretching: The nitrile group has a characteristic and strong stretching absorption in a relatively uncongested region of the IR spectrum, typically between 2220 and 2260 cm⁻¹.[18] For aromatic nitriles, this peak is often observed at a slightly lower frequency due to conjugation with the aromatic ring.[17][18] The intensity of this peak is generally high due to the large change in dipole moment during the vibration.[18] The sensitivity of the nitrile stretching frequency to its local environment makes it a useful probe for studying intermolecular interactions like hydrogen bonding.[19][20][21]

-

C=C and C=N Stretching: The aromatic pyrazole ring will show characteristic stretching vibrations for the C=C and C=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

-

¹H NMR: The proton spectrum would be expected to show a signal for the N-H proton of the pyrazole ring, the chemical shift of which can be highly variable and dependent on solvent and concentration due to hydrogen bonding and proton exchange.[11] A singlet for the proton at the C5 position of the pyrazole ring would also be expected. The chemical shift of this proton would be influenced by the neighboring bromine and nitrile substituents.

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the four carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments. For instance, the carbon atom of the nitrile group would appear at a characteristic downfield shift. The carbon atoms of the pyrazole ring would have shifts consistent with their positions in an aromatic, electron-deficient heterocyclic system.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (171.98 g/mol ).[5][8] A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Reactivity and Applications in Synthesis

The chemical structure and bonding of this compound dictate its reactivity, making it a valuable intermediate in organic synthesis.

-

The Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the electron-rich C4 position.[11][12][22] However, in this molecule, the C4 position is already substituted with bromine. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.[2][12][23][24]

-

The Bromo Substituent: The bromine atom at the C4 position is a good leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich pyrazoles can be challenging. More importantly, the C-Br bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of substituents at this position.

-

The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing pathways to other important functional groups.

The combination of these reactive sites makes this compound a key building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.[1]

Experimental Protocols and Data

Synthesis of 4-Bromopyrazole Derivatives

A common method for the synthesis of 4-bromopyrazoles involves the direct bromination of the corresponding pyrazole.

Representative Protocol for Bromination:

-

Dissolve the starting pyrazole material in a suitable solvent (e.g., chloroform or acetic acid).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature (often room temperature or below).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 4-bromopyrazole derivative.[25]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C4H2BrN3 | [5][8] |

| Molecular Weight | 171.98 g/mol | [5] |

| CAS Number | 288246-16-2 | [5][8] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 154-158 °C | [5] |

Visualizations

Chemical Structure and Tautomerism

Caption: Annular tautomerism in the pyrazole ring.

Key Bond Polarities

Caption: Representation of key bond polarities.

Conclusion

This compound possesses a well-defined chemical structure characterized by an aromatic pyrazole core and strategically positioned bromo and nitrile functional groups. The interplay of aromaticity, bond polarity, and the potential for tautomerism creates a molecule with a rich and versatile chemical profile. A thorough understanding of its structure and bonding, as elucidated by spectroscopic methods, is fundamental for its effective utilization as a precursor in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge required for researchers and scientists to confidently design and execute synthetic strategies involving this important heterocyclic building block.

References

-

Why is a C-Br bond considered polar? From electronegativity considerations, both carbon and bromine have - brainly.com. (2024, January 29). Retrieved from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). Retrieved from [Link]

-

On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool - Bohrium. (n.d.). Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved from [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.). Retrieved from [Link]

-

Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. (n.d.). Retrieved from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). Retrieved from [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved from [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). Retrieved from [Link]

-

Aromatic monocyclic heterocycle: Significance and symbolism. (2024, December 4). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. (n.d.). Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

-

This compound (C4H2BrN3) - PubChemLite. (n.d.). Retrieved from [Link]

-

This compound | C4H2BrN3 | CID 2735623 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved from [Link]

-

Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

This compound | CAS 288246-16-2 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications. (2016, April 19). Retrieved from [Link]

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved from [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

-

On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC. (n.d.). Retrieved from [Link]

-

7.5: The Polar Carbon–Halogen Bond - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

Carbon–Bromine Bond Formation through a Nickel-Centered Spin-Crossing Mechanism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (n.d.). Retrieved from [Link]

-

2-(tert-Butylamino) acetic acid hydrochloride - 6939-23-7 Manufacturers - Srini Chem. (n.d.). Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.). Retrieved from [Link]

-

CAS No : 126939-27-3| Product Name : Ketotifen Fumarate - Impurity C - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Ketotifen EP Impurity C - CAS - 126939-27-3 | Axios Research. (n.d.). Retrieved from [Link]

-

Ziprasidone - CAS Common Chemistry. (n.d.). Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. Aromatic monocyclic heterocycle: Significance and symbolism [wisdomlib.org]

- 5. 4-溴-1H-吡唑-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C4H2BrN3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C4H2BrN3 | CID 2735623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 288246-16-2 [matrix-fine-chemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Page loading... [guidechem.com]

- 14. brainly.com [brainly.com]

- 15. On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 24. pharmajournal.net [pharmajournal.net]

- 25. scielo.org.mx [scielo.org.mx]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to 4-bromo-1H-pyrazole-3-carbonitrile (CAS: 288246-16-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring with two adjacent nitrogen atoms.[1] The strategic placement of a bromine atom at the 4-position and a cyano group at the 3-position makes it a highly versatile and valuable building block in synthetic chemistry.[1][2] This compound, identified by CAS number 288246-16-2, serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1][2][3] Its unique electronic and steric properties are leveraged by researchers in pharmaceutical development and agricultural chemistry to construct complex molecular architectures with tailored biological activities.[2] This guide provides an in-depth examination of its properties, a proven synthetic approach, key reactive pathways, and essential safety protocols, offering a comprehensive resource for professionals in the field.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white solid powder at room temperature.[2][4] Its structural features—a polar pyrazole ring, a nitrile group, and a halogen—suggest moderate solubility in polar organic solvents.[1] For optimal stability, it should be stored in a cool, dry place, with recommended temperatures between 2-8°C.

| Property | Value | Source(s) |

| CAS Number | 288246-16-2 | [2][3] |

| Molecular Formula | C₄H₂BrN₃ | [1][2][3] |

| Molecular Weight | 171.98 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 154-158 °C | |

| Synonyms | 4-Bromo-3-cyano-1H-pyrazole, 4-Bromopyrazole-3-carbonitrile | [1][2] |

| InChI Key | ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |

| SMILES | Brc1c[nH]nc1C#N |

Spectroscopic Characterization: What to Expect

While specific spectra are proprietary, the structure of this compound allows for a confident prediction of its key spectroscopic signatures:

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C5 position of the pyrazole ring. A broad singlet corresponding to the N-H proton will also be present, which can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the cyano group (C≡N) will appear in the characteristic 115-120 ppm range, while the three carbons of the pyrazole ring will have shifts influenced by the bromine and nitrogen atoms.

-

IR Spectroscopy: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of pyrazole carbonitriles can be approached through various methods, including multi-component reactions involving malononitrile and hydrazine derivatives.[5][6][7] However, a robust and common strategy for introducing a bromine atom onto a pre-existing pyrazole core is through electrophilic aromatic substitution. This approach offers high regioselectivity and is widely adopted in medicinal chemistry.

Proposed Synthetic Workflow: Electrophilic Bromination

A logical and field-proven method for preparing this compound is the direct bromination of 1H-pyrazole-3-carbonitrile using N-bromosuccinimide (NBS).

Caption: Proposed synthesis of this compound.

Expertise in Practice: Protocol and Rationale

The following protocol is a self-validating system grounded in established chemical principles for electrophilic halogenation of heterocyclic systems.[8]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

1H-pyrazole-3-carbonitrile (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer, round-bottom flask, ice bath, and standard laboratory glassware

Step-by-Step Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-pyrazole-3-carbonitrile (1 eq.) in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent that readily dissolves both the substrate and NBS, facilitating a homogenous reaction environment. An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: Electrophilic bromination is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, minimizing the formation of potential over-brominated or decomposition byproducts.

-

-

Addition of NBS: Add N-bromosuccinimide (1.1 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Causality: NBS is chosen as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine (Br₂).[8] The slight excess ensures complete conversion of the starting material. Portion-wise addition is critical for temperature control.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once complete, pour the reaction mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The aqueous work-up quenches the reaction and removes the water-soluble DMF and succinimide byproduct. Brine wash removes residual water from the organic phase.

-

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The C4-bromine atom and the C3-nitrile group serve as versatile handles for introducing molecular diversity.[1][2]

Caption: Key reaction pathways for molecular diversification.

-

Pharmaceutical Development: This compound is a key intermediate for pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The C4-bromine is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR).[9][10]

-

Agricultural Chemistry: It serves as a precursor for synthesizing potent herbicides and fungicides.[2] The ability to modify the core structure allows for the fine-tuning of activity against specific pests or weeds while minimizing environmental impact.

-

Material Science: Researchers are exploring this compound for its potential in creating novel polymers and coatings with enhanced chemical resistance and durability.[2]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.[11]

| Hazard Class | GHS Code(s) | Description | Source(s) |

| Acute Toxicity | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Damage | H318 | Causes serious eye damage | [4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4] |

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined reactivity, enabled by the distinct bromo and cyano functional groups, provides a reliable and versatile platform for synthetic chemists. For professionals in drug discovery and agrochemical development, mastering the use of this intermediate opens up efficient pathways to novel compounds with significant biological potential. By understanding its properties, synthesis, and handling requirements, researchers can safely and effectively unlock its full potential in their scientific endeavors.

References

-

Elgemeie, G. H., & Ali, H. A. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

(n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

-

(2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications. [Link]

-

(n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

(n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]

-

(n.d.). The Bromination of Pyrazabole. DTIC. [Link]

-

(n.d.). This compound | CAS 288246-16-2. Matrix Fine Chemicals. [Link]

-

(n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]

-

(n.d.). 4-Bromo-1H-pyrazole-5-carbonitrile | CAS 288246-16-2. AMERICAN ELEMENTS. [Link]

- (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.

-

(2024). SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Fisher Scientific. [Link]

-

(n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]

-

(n.d.). This compound SDS, 288246-16-2. ChemSrc. [Link]

-

(n.d.). 4-Bromopyrazole. PubChem, National Institutes of Health. [Link]

-

(n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

(n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn. [Link]

-

(2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]

-

(2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

(n.d.). CAS 288246-16-2 | this compound. Alchem Pharmtech. [Link]

-

(n.d.). This compound. PubChem, National Institutes of Health. [Link]

-

(n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

-

(n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd. [Link]

Sources

- 1. CAS 288246-16-2: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 288246-16-2 [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

Spectroscopic data of 4-bromo-1H-pyrazole-3-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-pyrazole-3-carbonitrile

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyrazole core is a common scaffold in pharmacologically active molecules, and the presence of bromo and cyano functionalities provides versatile handles for further synthetic modification.[1] Accurate structural elucidation and purity assessment are paramount for its application in drug development and agrochemical research. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The interpretation herein is grounded in fundamental principles and comparative data from related pyrazole derivatives.[2][3]

Molecular Structure and Tautomerism

The structure of this compound presents a case of annular tautomerism, common to N-unsubstituted pyrazoles. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms that rapidly interconvert in solution. This phenomenon can influence the observed chemical shifts in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two principal signals: one for the pyrazole ring proton (C5-H) and a broad signal for the N-H proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-H | 8.0 - 8.5 | Singlet (s) | The C5 proton of pyrazoles is typically deshielded and appears as a singlet.[4] The exact position is influenced by the solvent and electron-withdrawing groups. |

| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | The N-H proton signal is often broad due to tautomerism and quadrupole broadening from the nitrogen atoms. It may exchange with D₂O.[5] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C3 | 115 - 125 | The carbon bearing the nitrile group. Its chemical shift is influenced by the nitrogen atoms and the nitrile substituent.[6][7] |

| C4 | 95 - 105 | The C4 carbon is directly attached to the bromine atom, which typically induces an upfield shift compared to an unsubstituted carbon. This carbon is expected to be significantly shielded.[7] |

| C5 | 130 - 140 | This methine carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.[6][8] |

| C≡N | 110 - 120 | The nitrile carbon signal typically appears in this region.[9] |

Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for pyrazoles as it helps in observing the exchangeable N-H proton.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required to achieve an adequate signal-to-noise ratio.[10]

-

Data Processing : Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected for accurate integration and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of this compound is expected to be dominated by the sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrazole ring.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Associated with the pyrazole N-H bond. Hydrogen bonding can cause significant broadening.[11] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the C5-H stretching vibration on the pyrazole ring.[12] |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp | This is a highly characteristic peak. Conjugation with the pyrazole ring shifts the frequency to a slightly lower wavenumber compared to saturated nitriles.[13][14] |

| C=N/C=C Stretch | 1500 - 1600 | Medium-Strong | Vibrations associated with the pyrazole ring framework.[2] |

| C-Br Stretch | 500 - 650 | Medium-Strong | Found in the fingerprint region, this absorption is indicative of the carbon-bromine bond.[12] |

Experimental Protocol: FTIR-ATR Analysis

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

-

Sample Preparation : Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction : A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

Expected Mass Spectrum

For this compound (C₄H₂BrN₃), the molecular weight is 171.98 g/mol .[15]

| m/z Value | Assignment | Notes |

| 171/173 | [M]⁺ | The molecular ion peak. The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1), separated by 2 m/z units.[16][17] |

| 145/147 | [M - CNH]⁺ | Loss of hydrogen cyanide (HCN) from the pyrazole ring is a common fragmentation pathway for nitrogen heterocycles. |

| 92 | [M - Br]⁺ | Loss of a bromine radical. This fragment would lose the characteristic isotopic signature.[18] |

| 65 | [C₃H₂N]⁺ | Further fragmentation of the pyrazole ring after the loss of bromine. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for the title compound.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion. For fragmentation data, a higher cone voltage or tandem MS (MS/MS) experiments can be performed.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework, IR spectroscopy identifies the key nitrile and pyrazole functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide offer a robust framework for researchers to confidently verify the identity and purity of this important synthetic building block.

References

- New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- JoVE. IR Frequency Region: Alkyne and Nitrile Stretching.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Scribd. 05 Notes On Nitriles IR Spectra.

- ResearchGate.

- Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.

- ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- Wiley-VCH.

- IJACBS - Visnav.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.

- PMC - NIH.

- ResearchGate.

- ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- Wiley Online Library.

- ResearchGate.

- ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.

- PubChem - NIH. 4-Bromopyrazole.

- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.

- PMC - NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Thieme Connect.

- ResearchGate. (PDF)

- ACS Publications.

- YouTube.

- University of Texas at Austin.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- NIST WebBook. 1H-Pyrazole, 4-bromo-.

- SpectraBase. 4-Bromopyrazole - Optional[FTIR] - Spectrum.

- BLD Pharm. 2075-45-8|4-Bromo-1H-pyrazole|.

- Sigma-Aldrich. This compound 97%.

- Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.

- Chem-Impex. This compound.

- ResearchGate.

- Georganics. This compound - High purity.

- StudySmarter. Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- ECHEMI. 288246-16-2, this compound Formula.

- ARKAT USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. echemi.com [echemi.com]

- 16. youtube.com [youtube.com]

- 17. whitman.edu [whitman.edu]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the X-ray Crystal Structure of 4-bromo-1H-pyrazole-3-carbonitrile Derivatives

This guide provides an in-depth exploration of the synthesis, X-ray crystallographic analysis, and detailed structural features of 4-bromo-1H-pyrazole-3-carbonitrile derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are leveraging these versatile heterocyclic scaffolds.

Strategic Importance of Pyrazole Scaffolds in Modern Chemistry

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them privileged scaffolds in the design of biologically active molecules.[1][3] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5]

The subject of this guide, this compound, is a particularly valuable synthetic intermediate.[5] The presence of three distinct functional groups—the pyrazole ring, a reactive bromine atom, and a cyano group—provides a versatile platform for constructing complex molecular architectures.[5][6] The bromine atom, for instance, is a key handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to fine-tune a compound's properties.[6][7][8]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. X-ray crystallography provides this definitive structural information, which is critical for rational drug design, predicting molecular recognition patterns, and engineering novel materials with desired solid-state properties.

Synthesis and Single Crystal Growth: From Precursor to Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins with the chemical synthesis of the target compound followed by the meticulous process of growing high-quality single crystals.

Rationale-Driven Synthesis Protocol

A common and effective method for synthesizing the pyrazole core involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine. For the specific case of this compound, a multi-step synthesis is typically required, often starting from more readily available precursors.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted Pyrazole Derivative

This protocol illustrates a general approach for synthesizing N-substituted pyrazolines, which can be precursors or analogues to the target compounds. The choice of an acidic medium is crucial as it catalyzes the condensation reaction.

-

Chalcone Condensation: A substituted chalcone is reacted with hydrazine hydrate. The reaction is typically carried out in an organic acid like formic or acetic acid, which serves as both a solvent and a catalyst.[9]

-

Reaction Setup: Equimolar amounts of the chalcone and hydrazine hydrate are dissolved in the chosen acid.

-

Heating/Reflux: The mixture is heated under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring the mixture into cold water.

-

Purification: The crude product is collected by filtration, washed, and then purified, most commonly by recrystallization from a suitable solvent like ethanol or toluene to yield the final pyrazole derivative.[10]

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of a single crystal, rather than rapid precipitation of an amorphous powder.

Experimental Protocol for Single Crystal Growth (Slow Evaporation Method)

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation: The resulting solution is filtered to remove any particulate matter.

-

Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature (typically room temperature).

-

Crystal Harvest: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. A suitable crystal is then carefully selected and mounted for X-ray analysis.[1]

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound. It allows for the precise measurement of bond lengths, bond angles, and the visualization of 3D packing in the solid state.

Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis and Crystal Structures of N-Substituted Pyrazolines | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Synthesis of 4-bromo-1H-pyrazole-3-carbonitrile from starting materials

An In-depth Technical Guide to the Synthesis of 4-bromo-1H-pyrazole-3-carbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathway to this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and practical execution of a robust and efficient synthesis.

Strategic Importance of this compound

This compound is a highly versatile chemical building block, prized for its role in the synthesis of complex bioactive molecules.[1] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[2] The strategic placement of the bromine atom at the C4 position and the cyano group at the C3 position offers orthogonal reactivity. The bromine atom serves as a valuable handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[3] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. This dual functionality makes the title compound an essential intermediate in the development of novel therapeutics, particularly in oncology and anti-inflammatory research, as well as in the agrochemical sector for creating advanced crop protection agents.[1]

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of this compound suggests two primary synthetic strategies:

-

Ring Formation: Constructing the pyrazole ring from acyclic precursors that already contain the necessary bromine and cyano functionalities.

-

Functionalization: Beginning with a pre-formed pyrazole core and introducing the bromo and cyano groups in subsequent steps.

The most direct and widely employed strategy, which will be the focus of this guide, is the functionalization approach. Specifically, this involves the regioselective bromination of a readily accessible precursor, 1H-pyrazole-3-carbonitrile. This pathway is favored due to the high reactivity of the pyrazole ring's C4 position towards electrophilic substitution.[4][5]

The overall synthetic workflow is presented below.

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis of the Precursor: 1H-Pyrazole-3-carbonitrile

The synthesis of the pyrazole core is the foundational step. While several methods exist for constructing pyrazoles, a common and reliable route to 1H-pyrazole-3-carbonitrile is the dehydration of its corresponding amide, 1H-pyrazole-3-carboxamide.[6]

Mechanistic Rationale

Dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or Burgess reagent are effective for converting primary amides to nitriles. The mechanism typically involves the activation of the amide oxygen, making it a good leaving group (as a phosphate ester in the case of POCl₃), followed by an E2-type elimination of water to form the nitrile triple bond.

Experimental Protocol: Dehydration of 1H-Pyrazole-3-carboxamide

This protocol is a representative example based on established chemical principles for amide dehydration.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1H-pyrazole-3-carboxamide (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add the dehydrating agent (e.g., phosphorus oxychloride, ~1.1 eq.) dropwise. An organic base like pyridine or triethylamine may be added to neutralize the generated acid.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess dehydrating agent.

-

Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-pyrazole-3-carbonitrile.

Regioselective Bromination of 1H-Pyrazole-3-carbonitrile

This step is the crux of the synthesis, leveraging the inherent electronic properties of the pyrazole ring to achieve selective functionalization at the C4 position.

Mechanistic Rationale: The Basis of C4 Selectivity

The pyrazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The two nitrogen atoms influence the electron density distribution within the ring. The "pyrrole-like" nitrogen (N1) donates its lone pair to the π-system, while the "pyridine-like" nitrogen (N2) is less donating. This donation significantly increases the electron density at the C4 position, making it the most nucleophilic carbon and the primary site for electrophilic attack.[4][5] The reaction proceeds via a Wheland intermediate (arenium ion), which is most stabilized when the electrophile adds to the C4 position.

Figure 2: Simplified mechanism of electrophilic bromination at the C4 position. (Note: Images are placeholders for chemical structures)

Choice of Brominating Agent

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7]

-

Expertise & Causality: NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It acts as a source of an electrophilic bromine species ("Br⁺"), often requiring a proton source or a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.[7] Reactions with NBS are typically milder, leading to higher selectivity and fewer side products compared to the often aggressive and less selective reactions with elemental bromine.

Detailed Experimental Protocol: Bromination with NBS

This protocol is adapted from established procedures for the bromination of pyrazole derivatives.[7]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the precursor, 1H-pyrazole-3-carbonitrile (1.0 eq.), in anhydrous dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and maximize selectivity.

-

NBS Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the cooled solution in small portions over 20-30 minutes. Adding the NBS portion-wise helps maintain a low temperature and prevents the formation of over-brominated byproducts.

-

Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete. Then, allow the flask to warm to room temperature and continue stirring.

-

Monitoring: Monitor the reaction's progress by TLC (eluent: ethyl acetate/petroleum ether, 6:4) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Once complete, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the DMF and succinimide byproduct.

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or light petroleum ether to remove non-polar impurities.

-

Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by trituration with light petroleum ether or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[7] The melting point of the pure compound is reported as 154-158 °C.

Data Summary and Characterization

The described synthetic protocol is robust and provides good yields. Key reaction parameters are summarized below.

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | 1H-Pyrazole-3-carbonitrile | Precursor with activated C4 position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild, selective, and safe source of electrophilic bromine.[7] |

| Molar Ratio | 1.05 - 1.1 eq. NBS | A slight excess ensures complete conversion of the starting material. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the reaction with NBS. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate and selectivity.[7] |

| Reaction Time | 2 - 4 hours | Monitored by TLC for completion. |

| Typical Yield | > 85% | High efficiency is expected for this electrophilic substitution. |

| Purification | Precipitation & Recrystallization | Provides a high-purity final product. |

Product Characterization: The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-